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Cat. No.: B15544502 Get Quote

(R)-OP-1074 is a novel benzopyran derivative identified as a pure antiestrogen and a selective

estrogen receptor degrader (SERD). Its unique stereochemistry allows it to effectively

antagonize estrogen receptor (ER) signaling without any partial agonist activity, making it a

promising candidate for the treatment of endocrine-resistant breast cancer. This technical guide

provides an in-depth overview of the preclinical data, mechanism of action, and experimental

methodologies used to characterize (R)-OP-1074.

Core Concepts and Mechanism of Action
(R)-OP-1074 exerts its potent antiestrogenic effects through a dual mechanism: competitive

antagonism of the estrogen receptor and subsequent degradation of the ERα protein.[1][2]

Unlike selective estrogen receptor modulators (SERMs) like tamoxifen, which can exhibit partial

agonist activity in some tissues, (R)-OP-1074 is a pure antagonist.[3][4] This complete lack of

agonist activity is crucial for overcoming resistance to traditional endocrine therapies.[1][5]

The key to (R)-OP-1074's pure antiestrogenic activity lies in the specific stereochemistry of a

methyl group on its pyrrolidine side chain.[1] This structural feature disrupts the conformation of

helix 12 in the ligand-binding domain of ERα, preventing the receptor from adopting an active

conformation and recruiting coactivators necessary for gene transcription.[1] This disruption

also flags the receptor for proteasomal degradation, leading to a reduction in total ERα levels

within the cell.[2]
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The preclinical efficacy of (R)-OP-1074 has been demonstrated through various in vitro and in

vivo assays. The following tables summarize the key quantitative data from these studies.

Assay Type
Cell
Line/Model

Target IC50 Value Reference

E2-Stimulated

Transcription
ERα 1.6 nM [2]

ERβ 3.2 nM [2]

Cell Proliferation MCF-7 6.3 nM [2]

CAMA-1 9.2 nM [2]

E2-Stimulated

Alkaline

Phosphatase

Activity

Ishikawa 20 nM [6][7]

Table 1: In Vitro Potency of (R)-OP-1074

Animal Model Treatment Dosage Outcome Reference

Ovariectomized

BALB/c Mice

(Uterotrophic

Assay)

(R)-OP-1074
100 mg/kg (oral

gavage)

No increase in

uterine wet

weight

[6]

Tamoxifen-

Resistant

Xenograft Model

(MCF7/HER2/ne

u cells)

(R)-OP-1074

100 mg/kg (twice

daily oral

gavage)

Tumor shrinkage [1][8]

Table 2: In Vivo Efficacy of (R)-OP-1074
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The following diagram illustrates the proposed mechanism of action for (R)-OP-1074 in

antagonizing estrogen receptor signaling.

Cell Membrane Cytoplasm

Nucleus Degradation Pathway

Estradiol (E2)

Estrogen
Receptor (ERα)

Binds

E2-ER Complex
(Active Conformation)

Forms

(R)-OP-1074-ER Complex
(Inactive Conformation)

Forms

(R)-OP-1074

Competitively Binds

Estrogen Response
Element (ERE)

Binds to

No Gene Transcription

Prevents Transcription

Proteasome

Targets for

Gene Transcription
(Proliferation, Survival) ERα Degradation

Click to download full resolution via product page

Caption: Mechanism of (R)-OP-1074 as a pure antiestrogen and SERD.

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
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Uterotrophic Assay
This assay is used to assess the estrogenic or antiestrogenic activity of a compound in vivo.[6]

Start Ovariectomize BALB/c mice Allow 7-day recovery period

Administer treatment for 3 days:
- Vehicle

- E2 (0.1 µg/mouse, subcutaneous)
- (R)-OP-1074 (100 mg/kg, oral gavage)

- E2 + (R)-OP-1074

Euthanize mice 24h after last dose Excise and weigh uteri Compare uterine wet weight across groups End

Click to download full resolution via product page

Caption: Experimental workflow for the uterotrophic assay.

Alkaline Phosphatase (AP) Assay in Ishikawa Cells
This in vitro assay measures the estrogenic activity of compounds by quantifying the induction

of alkaline phosphatase, an estrogen-regulated enzyme.[9]

Start Culture Ishikawa cells
Treat cells with compounds for 3 days:

- Agonist mode: Compound alone
- Antagonist mode: Compound + 500 pM E2

Perform alkaline phosphatase activity assay Normalize data to E2 control End

Click to download full resolution via product page

Caption: Workflow for the alkaline phosphatase assay.

Tamoxifen-Resistant Xenograft Model
This in vivo model evaluates the efficacy of antiestrogen compounds in a setting that mimics

clinical resistance.[8]

Start
Implant MCF7/HER2/neu cells into
ovariectomized athymic nude mice

with estrogen pellets
Allow tumors to establish

Administer daily treatment:
- Tamoxifen (100 mg/kg, oral)

- Fulvestrant (100 mg/kg, subcutaneous)
- (R)-OP-1074 (100 mg/kg, twice daily oral)

Measure tumor volume over time Compare percent change in tumor volume End

Click to download full resolution via product page

Caption: Experimental workflow for the tamoxifen-resistant xenograft model.
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Conclusion
(R)-OP-1074 represents a significant advancement in the development of endocrine therapies

for breast cancer. Its characterization as a pure antiestrogen and a selective estrogen receptor

degrader, supported by robust preclinical data, highlights its potential to overcome the

limitations of current treatments. The specific stereochemistry of (R)-OP-1074 is critical for its

unique mechanism of action, which involves the complete antagonism of ERα signaling and the

induction of its degradation. Further clinical investigation of (R)-OP-1074 and similar

compounds is warranted to fully elucidate their therapeutic benefits in patients with endocrine-

resistant breast cancer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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